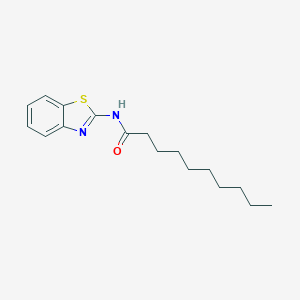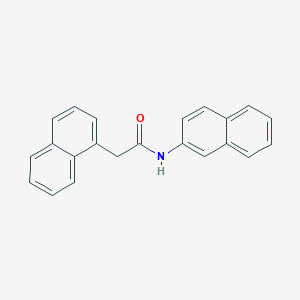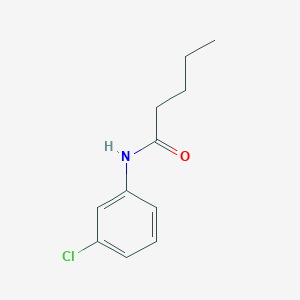
N-(3-chlorophenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)pentanamide, also known as NCPP, is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its pharmacological properties. NCPP is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well documented.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)pentanamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. N-(3-chlorophenyl)pentanamide is thought to enhance the activity of GABA, an inhibitory neurotransmitter, which leads to its pharmacological effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)pentanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. N-(3-chlorophenyl)pentanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. In addition, N-(3-chlorophenyl)pentanamide has been shown to increase the levels of serotonin and dopamine, two neurotransmitters that are involved in the regulation of mood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)pentanamide has several advantages for lab experiments. It is easy to synthesize and has well-documented pharmacological properties. In addition, it has been shown to have low toxicity in animal models. However, N-(3-chlorophenyl)pentanamide has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. In addition, its pharmacokinetics and pharmacodynamics have not been fully characterized, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chlorophenyl)pentanamide. One area of research is the characterization of its pharmacokinetics and pharmacodynamics. This will help to better understand how N-(3-chlorophenyl)pentanamide is absorbed, distributed, metabolized, and excreted in the body. Another area of research is the development of more water-soluble derivatives of N-(3-chlorophenyl)pentanamide, which may be more suitable for some experimental settings. Finally, the potential use of N-(3-chlorophenyl)pentanamide in the treatment of various neurological disorders, such as neuropathic pain and epilepsy, warrants further investigation.
Conclusion:
In conclusion, N-(3-chlorophenyl)pentanamide is a chemical compound that has been extensively studied for its pharmacological properties. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. There are several future directions for the study of N-(3-chlorophenyl)pentanamide, which may lead to its potential use in the treatment of various neurological disorders.
Synthesemethoden
N-(3-chlorophenyl)pentanamide can be synthesized using various methods. One of the most common methods is the reaction of 3-chlorobenzoyl chloride with pentanoyl chloride in the presence of anhydrous aluminum chloride. Another method involves the reaction of 3-chlorobenzoic acid with pentanoyl chloride in the presence of thionyl chloride. The yield of N-(3-chlorophenyl)pentanamide varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)pentanamide is commonly used in scientific research for its pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects. N-(3-chlorophenyl)pentanamide has also been studied for its potential use in the treatment of neuropathic pain and epilepsy. In addition, N-(3-chlorophenyl)pentanamide has been shown to have anxiolytic and antidepressant effects.
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)pentanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
LOQKNLXBLMIZPG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



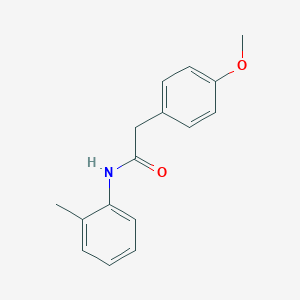
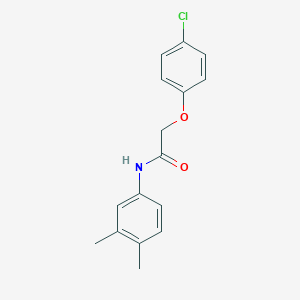
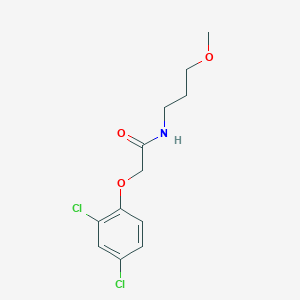
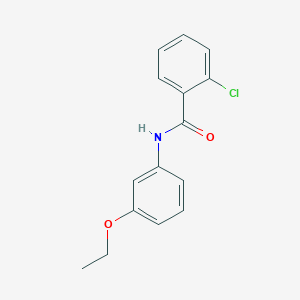
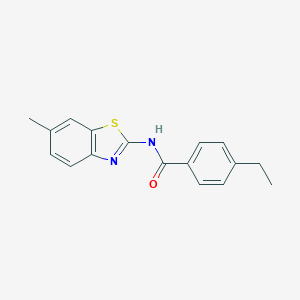
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
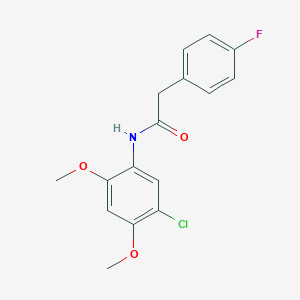
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)

